molecular formula C11H10N2O3S2 B5886572 4-[(2-thienylsulfonyl)amino]benzamide

4-[(2-thienylsulfonyl)amino]benzamide

Cat. No. B5886572
M. Wt: 282.3 g/mol
InChI Key: PWZBRZKGDFJNKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-thienylsulfonyl)amino]benzamide is a chemical compound used in scientific research for its potential therapeutic properties. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of 4-[(2-thienylsulfonyl)amino]benzamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in inflammation and cancer progression. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in prostaglandin synthesis, which plays a role in inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in epigenetic regulation, which play a role in cancer progression.
Biochemical and Physiological Effects
4-[(2-thienylsulfonyl)amino]benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation and oxidative stress in animal models of rheumatoid arthritis and multiple sclerosis. Additionally, this compound has been shown to have a neuroprotective effect in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(2-thienylsulfonyl)amino]benzamide in laboratory experiments is its high purity and stability. This compound is readily available and can be easily synthesized using the optimized method described above. Additionally, this compound has been extensively studied, and its mechanism of action and physiological effects are well understood. However, one limitation of using this compound in laboratory experiments is its potential toxicity. This compound has been shown to have cytotoxic effects in some cell lines, and caution should be taken when handling and using this compound in experiments.

Future Directions

There are several future directions for research on 4-[(2-thienylsulfonyl)amino]benzamide. One direction is to investigate its potential use as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and administration of this compound for these indications. Another direction is to investigate its potential use as a diagnostic tool in cancer imaging. Studies are needed to determine the specificity and sensitivity of this compound for detecting cancer cells in vivo. Additionally, further studies are needed to investigate the potential toxicity of this compound and to develop methods for reducing its toxicity in laboratory experiments.

Synthesis Methods

The synthesis of 4-[(2-thienylsulfonyl)amino]benzamide involves the reaction of 2-aminothiophene-3-sulfonic acid with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reduced using a reducing agent such as iron powder to yield 4-[(2-thienylsulfonyl)amino]benzamide. This synthesis method has been optimized for high yield and purity and is widely used in scientific research.

Scientific Research Applications

4-[(2-thienylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory and anti-cancer properties and has been investigated as a potential treatment for a variety of diseases, including rheumatoid arthritis, multiple sclerosis, and cancer. This compound has also been studied for its potential use as a diagnostic tool in cancer imaging.

properties

IUPAC Name

4-(thiophen-2-ylsulfonylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S2/c12-11(14)8-3-5-9(6-4-8)13-18(15,16)10-2-1-7-17-10/h1-7,13H,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZBRZKGDFJNKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Thiophen-2-ylsulfonyl)amino]benzamide

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